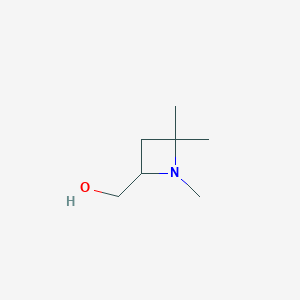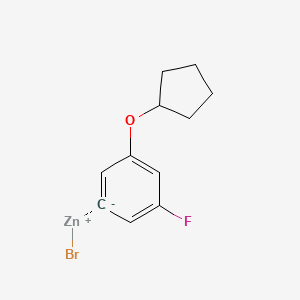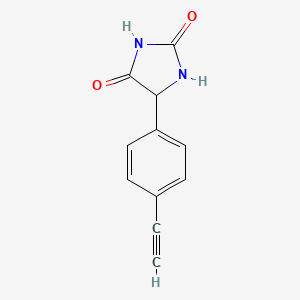
5-(4-Ethynylphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethynylphenyl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The structure of this compound consists of an imidazolidine ring substituted with a 4-ethynylphenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethynylphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of benzil with urea in the presence of a base such as sodium hydroxide. The reaction mixture is refluxed in ethanol, and the product is isolated by acidification and recrystallization . Another approach involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes or ketones with urea or thiourea .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethynylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(4-Ethynylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(4-Ethynylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway. This inhibition can lead to the modulation of cellular processes such as cell proliferation and apoptosis . The compound’s binding to these targets is mediated by specific interactions with conserved residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use as an anticonvulsant and its structural similarity to 5-(4-Ethynylphenyl)imidazolidine-2,4-dione.
5-Ethyl-5-methylimidazolidine-2,4-dione: Another derivative with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse biological interactions. This structural feature differentiates it from other imidazolidine-2,4-dione derivatives and contributes to its specific applications in scientific research and medicine .
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-(4-ethynylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2/c1-2-7-3-5-8(6-4-7)9-10(14)13-11(15)12-9/h1,3-6,9H,(H2,12,13,14,15) |
Clave InChI |
LMDLPAUGKCNDRG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


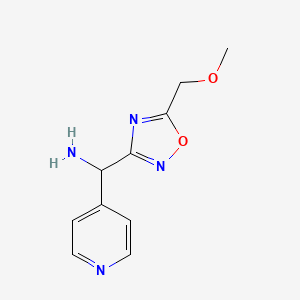
![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)


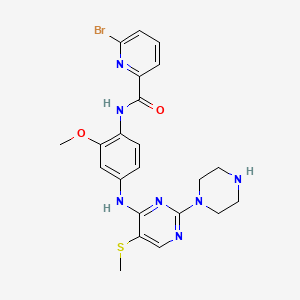
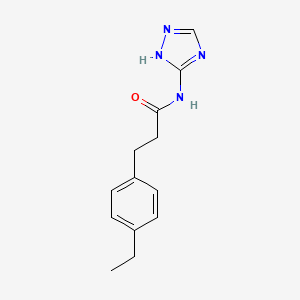
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
